Cas no 2570-48-1 (1-Methoxy-3,5-bis(methylthio)benzene)

1-Methoxy-3,5-bis(methylthio)benzene structure
2570-48-1 structure
Product name:1-Methoxy-3,5-bis(methylthio)benzene
CAS No:2570-48-1
MF:C9H12OS2
MW:200.320980072021
CID:5688124

1-Methoxy-3,5-bis(methylthio)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Methoxy-3,5-bis(methylthio)benzene
    • Inchi: 1S/C9H12OS2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
    • InChI Key: NWJCMDMWXARTJH-UHFFFAOYSA-N
    • SMILES: C1(OC)=CC(SC)=CC(SC)=C1

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 295.1±35.0 °C(Predicted)

Additional information on 1-Methoxy-3,5-bis(methylthio)benzene

Introduction to 1-Methoxy-3,5-bis(methylthio)benzene (CAS No. 2570-48-1)

1-Methoxy-3,5-bis(methylthio)benzene, identified by its Chemical Abstracts Service (CAS) number 2570-48-1, is a heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of thioanisole derivatives, characterized by the presence of sulfur-containing substituents that impart unique chemical properties, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 1-Methoxy-3,5-bis(methylthio)benzene consists of a benzene ring substituted with a methoxy group at the 1-position and two methylthio groups at the 3- and 5-positions. This arrangement creates a highly reactive framework that facilitates various chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions. The presence of electron-withdrawing sulfur atoms enhances the electrophilicity of the aromatic ring, making it susceptible to functionalization at specific positions.

In recent years, 1-Methoxy-3,5-bis(methylthio)benzene has been explored as a key intermediate in the synthesis of biologically active molecules. Its versatility in serving as a precursor for more complex structures has made it a subject of interest in medicinal chemistry. For instance, researchers have utilized this compound to develop novel antimicrobial agents and herbicides by further modifying its core scaffold through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.

One of the most compelling applications of 1-Methoxy-3,5-bis(methylthio)benzene lies in its role as a building block for pharmaceutical intermediates. The compound’s ability to undergo selective functionalization has enabled the synthesis of molecules with potential therapeutic effects. Notably, derivatives of this compound have been investigated for their anti-inflammatory and antifungal properties. The methoxy and methylthio groups provide handles for further chemical manipulation, allowing chemists to tailor the properties of the resulting compounds to specific biological targets.

The agrochemical industry has also recognized the utility of 1-Methoxy-3,5-bis(methylthio)benzene in developing advanced crop protection agents. Its structural features make it an effective precursor for synthesizing herbicides that exhibit high selectivity and low environmental impact. By leveraging modern synthetic methodologies, researchers have been able to produce novel formulations that enhance agricultural productivity while minimizing ecological disruption.

Advances in computational chemistry have further enhanced the understanding of 1-Methoxy-3,5-bis(methylthio)benzene’s reactivity and potential applications. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological systems. These insights are crucial for designing experiments that maximize yield and efficiency in synthetic routes, thereby accelerating the development of new compounds.

The synthesis of 1-Methoxy-3,5-bis(methylthio)benzene typically involves multi-step processes that require careful optimization to achieve high purity and yield. Common synthetic strategies include halogenation followed by nucleophilic substitution or metal-catalyzed coupling reactions. The choice of reagents and reaction conditions is critical in determining the final product’s quality and applicability.

Recent research has highlighted the importance of green chemistry principles in the synthesis of 1-Methoxy-3,5-bis(methylthio)benzene. Efforts to minimize waste generation and reduce energy consumption have led to innovative approaches that align with sustainable practices. For example, solvent-free reactions and catalytic methods have been employed to streamline synthetic pathways while maintaining high efficiency.

The pharmacological potential of 1-Methoxy-3,5-bis(methylthio)benzene derivatives continues to be an area of active investigation. Preclinical studies have demonstrated promising results in several therapeutic areas, including oncology and neurology. The compound’s ability to modulate biological pathways makes it a attractive candidate for further development into novel drugs. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, 1-Methoxy-3,5-bis(methylthio)benzene (CAS No. 2570-48-1) is a versatile compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. As research progresses, new applications and synthetic methodologies will continue to emerge, further solidifying its role as a cornerstone in modern chemical research.

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